

Spectroscopic data for (2-Chlorophenyl)methanesulfonamide

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Compound of Interest

Compound Name: (2-Chlorophenyl)methanesulfonamide

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An In-depth Technical Guide to the Spectroscopic Characterization of **(2-Chlorophenyl)methanesulfonamide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chlorophenyl)methanesulfonamide (CAS No. 89665-79-2) is an organic intermediate of interest in synthetic and medicinal chemistry.[1] The precise elucidation of its molecular structure is fundamental for its application and for ensuring the integrity of subsequent research and development. This technical guide provides a comprehensive overview of the expected spectroscopic signature of **(2-Chlorophenyl)methanesulfonamide**, grounded in established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While experimentally derived spectra for this specific molecule are not widely published, this document synthesizes data from analogous structures and foundational spectroscopic principles to present a robust, predictive analysis. Detailed, field-proven protocols for data acquisition are provided, offering a self-validating framework for researchers to confirm the identity and purity of their synthesized compound.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is the prerequisite for any spectroscopic analysis. The key identifiers and properties of **(2-Chlorophenyl)methanesulfonamide** are summarized below.

Property	Value	Source
Compound Name	(2-Chlorophenyl)methanesulfonamide	N/A
CAS Number	89665-79-2	[1]
Molecular Formula	C ₇ H ₈ ClNO ₂ S	[2]
Molecular Weight	205.66 g/mol	[2]
Monoisotopic Mass	204.99643 Da	[2]
Chemical Structure	CS(=O) (=O)CC1=CC=CC=C1Cl	[2]

The structure features a chlorophenyl ring attached to a methanesulfonamide moiety. The ortho-position of the chlorine atom relative to the methylene bridge introduces specific electronic and steric effects that influence the spectroscopic characteristics of the molecule, particularly the chemical shifts of the aromatic protons in the NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of an organic molecule.[3] By analyzing the chemical shifts, integration, and splitting patterns of the signals, one can deduce the precise arrangement of atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the methylene protons, and the sulfonamide N-H protons. The principle behind NMR is that atomic nuclei with a property called "spin" can exist in different energy states when placed in a strong magnetic field; transitions between these states can be induced by radiofrequency radiation.[4]

Predicted Signal	Chemical Shift (δ) ppm	Multiplicity	Integration	Rationale
Aromatic Protons (Ar-H)	7.2 - 7.6	Multiplet (m)	4H	<p>The protons on the chlorinated benzene ring are in different chemical environments due to the substituents. Their signals will be complex and overlap in the typical aromatic region. Electron-withdrawing groups tend to shift signals to a higher chemical shift (downfield). [5]</p>
Methylene Protons (-CH ₂ -)	~4.4	Singlet (s)	2H	<p>These protons are adjacent to the electron-withdrawing sulfonyl group and the aromatic ring, causing a downfield shift. With no adjacent non-equivalent protons, the signal is expected to be a singlet.</p>

Amine Protons (-NH ₂)	~5.0	Broad Singlet (brs)	2H	The chemical shift of N-H protons can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding.[3] They often appear as a broad signal.
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Predicted ¹³C NMR Spectrum

Carbon-13 NMR spectroscopy provides information about the different carbon environments within the molecule.[6]

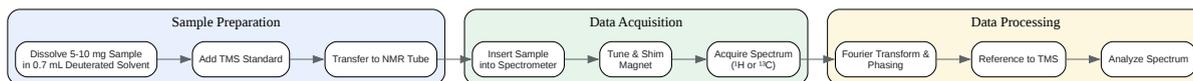
Predicted Signal	Chemical Shift (δ) ppm	Rationale
Aromatic C-Cl	~133	The carbon atom directly bonded to the chlorine atom is deshielded.
Aromatic C-H	127 - 132	The remaining four aromatic carbons will appear in this region.
Aromatic C-CH ₂	~135	The quaternary carbon attached to the methylene group.
Methylene Carbon (-CH ₂ -)	~55	This carbon is attached to the electron-withdrawing sulfonyl group, shifting it downfield.

Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-resolution ^1H and ^{13}C NMR spectra.

- Sample Preparation:
 - Accurately weigh 5-10 mg of the **(2-Chlorophenyl)methanesulfonamide** sample.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 , or DMSO- d_6) in a clean, dry vial.[3] Deuterated solvents are used because they are "invisible" in a proton NMR experiment.[7]
 - Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).[7]
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Data Acquisition:
 - Acquire the ^1H NMR spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).
 - Integrate the signals to determine the relative number of protons for each peak.
 - Acquire the ^{13}C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of the ^{13}C isotope.[6]
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the spectrum.
 - Phase the spectrum and perform baseline correction.

- Reference the spectrum to the TMS signal at 0.00 ppm.



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Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations such as stretching and bending.[8] The absorption frequencies are characteristic of the functional groups present in the molecule.

Predicted IR Absorption Bands

The IR spectrum of **(2-Chlorophenyl)methanesulfonamide** is expected to show several characteristic absorption bands confirming its key functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Rationale
3400 - 3200	N-H Stretch	Medium-Strong	Characteristic of the sulfonamide -NH ₂ group. Often appears as two distinct peaks for asymmetric and symmetric stretching. [5]
3100 - 3000	Aromatic C-H Stretch	Medium	Indicates the C-H bonds on the benzene ring.[8]
< 3000	Aliphatic C-H Stretch	Medium	Corresponds to the stretching of the C-H bonds in the methylene (-CH ₂) group.
1350 - 1310	S=O Asymmetric Stretch	Strong	A very strong and characteristic absorption for the sulfonyl group in sulfonamides.[5][9]
1170 - 1140	S=O Symmetric Stretch	Strong	The second characteristic strong absorption for the sulfonyl group.[5][9]
~900	S-N Stretch	Medium	Indicates the bond between the sulfur and nitrogen atoms in the sulfonamide moiety.[5]

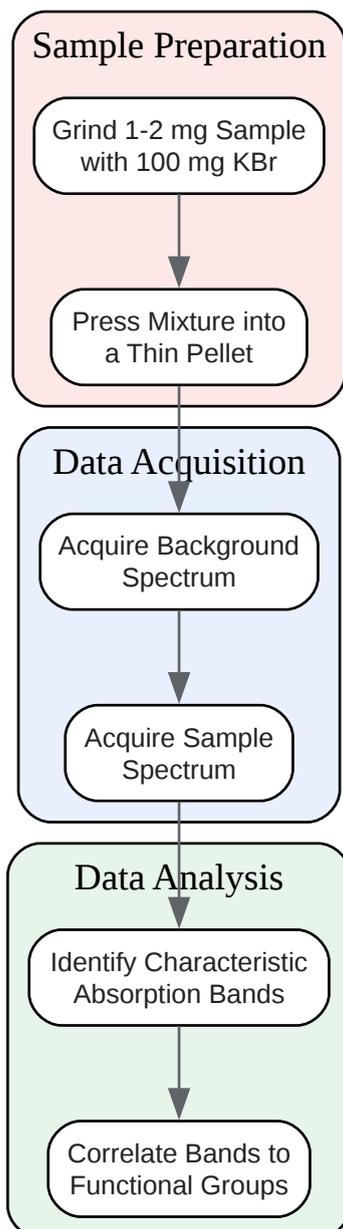
800 - 600	C-Cl Stretch	Strong	Characteristic absorption for the carbon-chlorine bond.
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Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

This is a common and reliable method for obtaining the IR spectrum of a solid sample.

- Sample Preparation:
 - Grind 1-2 mg of the **(2-Chlorophenyl)methanesulfonamide** sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Causality: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm^{-1}) and forms a solid matrix for the sample.
- Pellet Formation:
 - Transfer the powder mixture to a pellet press die.
 - Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to subtract atmospheric (H_2O , CO_2) interference.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis:

- Identify the major absorption bands and correlate them with the corresponding functional groups.



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Caption: Workflow for FT-IR analysis using the KBr pellet method.

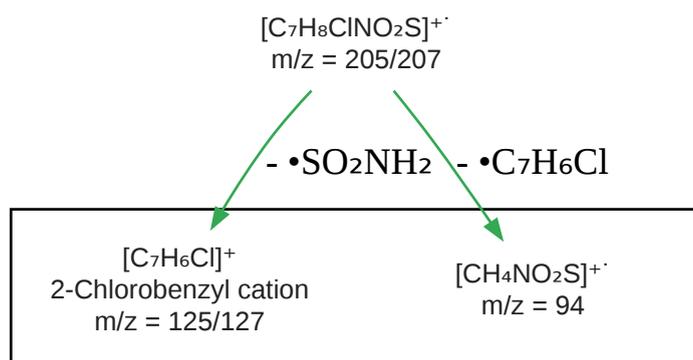
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structure elucidation.

Predicted Mass Spectrum and Fragmentation Pathway

Under Electron Ionization (EI), the molecule is expected to ionize and fragment in a predictable manner. The presence of chlorine will result in a characteristic $M+2$ isotopic pattern for chlorine-containing fragments.

- Molecular Ion (M^+): The molecular ion peak is expected at $m/z \approx 205$, corresponding to the molecular weight of the compound. The isotopic peak at $m/z \approx 207$ (the $M+2$ peak) should have an intensity of about one-third of the M^+ peak, which is characteristic of a molecule containing one chlorine atom.
- Major Fragmentation Pathways:
 - Benzylic Cleavage: Cleavage of the C-S bond is a common pathway for such structures. This would lead to the formation of a 2-chlorobenzyl cation at m/z 125. This is often a very stable and prominent fragment.
 - Loss of SO_2NH_2 : Neutral loss of the sulfamoyl radical ($\bullet\text{SO}_2\text{NH}_2$) from the molecular ion could occur.
 - Sulfonamide Fragmentation: Cleavage of the S-N bond can occur, and further loss of SO_2 is a common fragmentation pathway for sulfonamides.[10]



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Caption: Predicted primary fragmentation pathway for **(2-Chlorophenyl)methanesulfonamide** in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)

- Sample Introduction:
 - Dissolve a small amount of the sample (<1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization:
 - The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.
- Mass Analysis:
 - The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection and Data Analysis:
 - The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .
 - Analyze the spectrum to identify the molecular ion peak and interpret the major fragment ions to confirm the structure.

Conclusion

The structural confirmation of **(2-Chlorophenyl)methanesulfonamide** relies on a multi-technique spectroscopic approach. This guide provides a detailed, predictive framework for its characterization by ^1H NMR, ^{13}C NMR, IR, and MS. The predicted chemical shifts, absorption bands, and fragmentation patterns serve as a benchmark for researchers. By following the outlined experimental protocols, scientists and drug development professionals can generate

robust, reliable data to validate the synthesis, purity, and structural integrity of this important chemical intermediate, ensuring a solid foundation for its application in further research.

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